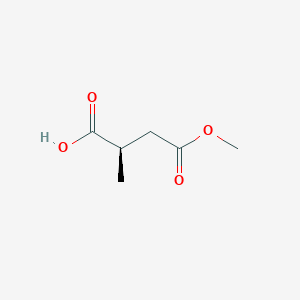

(R)-4-methoxy-2-methyl-4-oxobutanoic acid

Description

Properties

IUPAC Name |

(2R)-4-methoxy-2-methyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-4(6(8)9)3-5(7)10-2/h4H,3H2,1-2H3,(H,8,9)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQYBUYGFBXQGO-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50423220 | |

| Record name | (R)-4-methoxy-2-methyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81025-83-4 | |

| Record name | (R)-4-Methoxy-2-methyl-4-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81025-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-4-methoxy-2-methyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-4-methoxy-2-methyl-4-oxobutanoic acid: A Chiral Building Block for Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-methoxy-2-methyl-4-oxobutanoic acid, a chiral carboxylic acid, is a valuable building block in synthetic organic and medicinal chemistry.[1] Its stereogenic center and bifunctional nature, possessing both a carboxylic acid and a methyl ester, make it a versatile precursor for the asymmetric synthesis of complex, optically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in pharmaceutical development.

Chemical and Physical Properties

This compound is a liquid at room temperature with the following properties:

| Property | Value | Source(s) |

| IUPAC Name | (2R)-4-methoxy-2-methyl-4-oxobutanoic acid | [2] |

| Synonyms | (R)-(+)-2-Methylsuccinic acid 4-methyl ester, Methyl (R)-3-carboxybutanoate | [3] |

| CAS Number | 81025-83-4 | [3] |

| Molecular Formula | C6H10O4 | [2] |

| Molecular Weight | 146.14 g/mol | [2] |

| Appearance | Liquid | [3] |

| Boiling Point | 241-242 °C at 760 mmHg | [4] |

Synthesis and Enantioselective Resolution

The synthesis of this compound can be approached through the preparation of the racemic mixture followed by enantioselective resolution.

Synthesis of Racemic 4-methoxy-2-methyl-4-oxobutanoic acid

A practical synthetic route to the racemic compound involves a three-step process starting from itaconic acid.

Step 1: Synthesis of 2-Methylsuccinic Acid

2-Methylsuccinic acid can be prepared by the partial hydrogenation of itaconic acid over a Raney nickel catalyst.[5]

Step 2: Synthesis of 2-Methylsuccinic Anhydride

The resulting 2-methylsuccinic acid is then converted to 2-methylsuccinic anhydride. This is typically achieved by refluxing the diacid with a dehydrating agent such as acetic anhydride.[2]

Step 3: Methanolysis of 2-Methylsuccinic Anhydride

The final step is the ring-opening of 2-methylsuccinic anhydride with methanol to yield the desired monomethyl ester, 4-methoxy-2-methyl-4-oxobutanoic acid. This reaction is generally carried out under mild acidic or basic conditions.

Experimental Protocol: General Procedure for the Synthesis of Racemic 4-methoxy-2-methyl-4-oxobutanoic acid

Step 1: Hydrogenation of Itaconic Acid

-

In a suitable hydrogenation vessel, suspend itaconic acid in a solvent such as ethanol.

-

Add a catalytic amount of Raney nickel.

-

Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the theoretical amount of hydrogen has been consumed.

-

Filter the catalyst and concentrate the filtrate under reduced pressure to obtain 2-methylsuccinic acid.

Step 2: Formation of 2-Methylsuccinic Anhydride

-

Combine 2-methylsuccinic acid with an excess of acetic anhydride.

-

Heat the mixture to reflux for several hours.

-

Remove the excess acetic anhydride and acetic acid by-product by distillation under reduced pressure to yield 2-methylsuccinic anhydride.

Step 3: Ring-opening with Methanol

-

Dissolve 2-methylsuccinic anhydride in an excess of anhydrous methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium methoxide).

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

-

Neutralize the catalyst and remove the excess methanol under reduced pressure.

-

Purify the resulting racemic 4-methoxy-2-methyl-4-oxobutanoic acid by distillation or chromatography.

Enantioselective Synthesis of this compound

The enantiomerically pure (R)-form is accessible through enzymatic kinetic resolution of the racemic methyl ester.

Enzymatic Kinetic Resolution

Lipases, such as those from Candida antarctica (CAL-B), can selectively hydrolyze the (S)-enantiomer of racemic dimethyl 2-methylsuccinate, leaving the desired (R)-enantiomer of the monoester in high enantiomeric excess.

Experimental Protocol: Enzymatic Kinetic Resolution

-

Prepare a biphasic system of water and an organic solvent (e.g., toluene).

-

Dissolve racemic dimethyl 2-methylsuccinate in the organic phase.

-

Add the lipase preparation (e.g., Novozym 435) to the mixture.

-

Stir the reaction at a controlled temperature (e.g., 30 °C) and monitor the conversion.

-

Once approximately 50% conversion is reached, separate the aqueous and organic phases.

-

The unreacted this compound remains in the organic phase and can be isolated and purified. This method can achieve high enantiomeric purity (e.g., 98% ee).

Spectroscopic Data

While publicly available spectra are limited, the structure of this compound has been confirmed by standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals include a doublet for the methyl group adjacent to the chiral center, a multiplet for the methine proton, a multiplet for the methylene protons, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton. The methoxy group protons typically appear around 3.3-4.4 ppm.[6]

-

¹³C NMR: Characteristic signals for the two carbonyl carbons (ester and carboxylic acid), the methoxy carbon, the chiral methine carbon, the methylene carbon, and the methyl carbon are expected. The methoxy carbon resonance is typically found between 46 and 69 ppm.[6]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show a broad absorption band for the O-H stretch of the carboxylic acid, and two distinct C=O stretching bands for the carboxylic acid and the ester functional groups.[2]

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[7]

Chemical Reactivity and Applications in Drug Development

This compound is a valuable chiral building block due to its two distinct functional groups, which can be selectively manipulated. The carboxylic acid can undergo standard transformations such as amide bond formation, reduction, or conversion to an acid chloride. The methyl ester can be hydrolyzed or transesterified.

Its primary application lies in the synthesis of enantiomerically pure pharmaceuticals.[3] It is a precursor for the construction of chiral lactones, functionalized carboxylic acids, and other heterocyclic scaffolds that are common motifs in drug molecules. The introduction of a methyl group can significantly impact the pharmacological properties of a drug candidate, a phenomenon often referred to as the "magic methyl effect," which can enhance potency, selectivity, and metabolic stability.[8]

Workflow for the Application of this compound in Synthesis

Caption: Synthetic utility of this compound.

Safety and Handling

This compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.

GHS Hazard Statements:

-

H226: Flammable liquid and vapor

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

-

Store in a well-ventilated place. Keep container tightly closed.

Conclusion

This compound is a key chiral intermediate with significant potential in the pharmaceutical industry. Its well-defined stereochemistry and versatile functionality make it an attractive starting material for the synthesis of a wide range of complex, biologically active molecules. The synthetic routes outlined in this guide, particularly the enzymatic resolution for achieving high enantiopurity, provide a practical foundation for its use in research and development.

References

-

This compound. PubChem. [Link]

-

4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. MDPI. [Link]

-

Synthesis of the 2‐ethyl‐3‐methylsuccinic acids via a stereospecific malonic ester alkylation. ResearchGate. [Link]

-

2-Methylsuccinic acid. Wikipedia. [Link]

-

Butanoic acid, 4-(2-methoxy-1-methyl-2-oxoethoxy)-, methyl ester. SpectraBase. [Link]

-

Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Synthesis of Chiral Polyfunctional γ-Lactones via an Intramolecular 1,6 Michael-Type Addition. Sci-Hub. [Link]

-

4-Methoxy-2-methyl-4-oxobutanoic acid. PubChem. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

-

Methoxy groups just stick out. ACD/Labs. [Link]

-

Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones. eScholarship.org. [Link]

-

S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube. [Link]

-

CH2SWK 44-6416 Mass Spectroscopy 2015Feb5. [Link]

-

Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. National Center for Biotechnology Information. [Link]

-

A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam. MDPI. [Link]

-

Methyl-Containing Pharmaceuticals. National Center for Biotechnology Information. [Link]

-

Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. MDPI. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Center for Biotechnology Information. [Link]

-

A Chiral LC-MS Strategy for Stereochemical Assignment of Natural Products Sharing a 3-Hydroxy-2-methylbutanoyl Moiety. Beilstein Archives. [Link]

-

Synthesis and activity of (R)-(-)-m-trimethylacetoxy-alpha-[(methylamino)methyl]benzyl alcohol hydrochloride: a prodrug form of (R)-(-)-phenylephrine. PubMed. [Link]

-

This compound. MySkinRecipes. [Link]

-

-

Some derivatives of methylsuccinic acid. Sci-Hub. [Link]

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | C6H10O4 | CID 6398856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 81025-83-4: this compound [cymitquimica.com]

- 4. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. acdlabs.com [acdlabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Methyl-Containing Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of (R)-4-methoxy-2-methyl-4-oxobutanoic acid

Abstract

(R)-4-methoxy-2-methyl-4-oxobutanoic acid, a chiral building block of significant interest in medicinal chemistry and organic synthesis, possesses a unique stereogenic center that makes it a valuable precursor for the development of complex, optically active molecules. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into a field-proven, enantioselective synthetic methodology and detail the analytical techniques essential for its structural elucidation and purity assessment. This document is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of the entire workflow.

Introduction: The Significance of this compound

This compound, also known by its synonym (R)-(+)-2-Methylsuccinic acid 4-methyl ester, is a chiral carboxylic acid.[1][2] Its molecular formula is C₆H₁₀O₄, and it has a molecular weight of 146.14 g/mol .[1] The presence of a stereocenter at the C2 position makes it a valuable chiral synthon for the synthesis of a variety of pharmaceutical compounds and other biologically active molecules. The precise spatial arrangement of its functional groups—a carboxylic acid, a methyl ester, and a methyl group—originating from the (R)-configuration, is crucial for its application in asymmetric synthesis, where controlling the stereochemistry of the final product is paramount.

The synthesis of enantiomerically pure forms of such building blocks is a critical challenge in modern drug discovery and development. The biological activity of a chiral molecule is often highly dependent on its stereochemistry, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even harmful. Therefore, robust and efficient methods for the preparation of single enantiomers are of utmost importance.

This guide will focus on a practical and reliable approach to synthesize the (R)-enantiomer of 4-methoxy-2-methyl-4-oxobutanoic acid, starting from the readily available precursor, 2-methylsuccinic acid. The chosen synthetic strategy involves an enzymatic kinetic resolution, a powerful technique that leverages the stereoselectivity of enzymes to separate enantiomers.

Synthesis of this compound

The synthesis of the target molecule is a multi-step process that begins with the preparation of a racemic diester, followed by an enantioselective enzymatic hydrolysis to yield the desired chiral monoester.

Synthesis of the Racemic Precursor: Dimethyl 2-methylsuccinate

The starting point for our synthesis is the commercially available 2-methylsuccinic acid.[3] This dicarboxylic acid is first converted to its dimethyl ester, a crucial substrate for the subsequent enzymatic resolution.

Experimental Protocol: Esterification of 2-Methylsuccinic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylsuccinic acid (1 mole) in an excess of methanol (10 moles).

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (0.1 mole) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain racemic dimethyl 2-methylsuccinate as a colorless oil.

Causality of Experimental Choices:

-

Excess Methanol: Using a large excess of methanol serves both as the reactant and the solvent, driving the equilibrium of the Fischer esterification towards the product side.

-

Sulfuric Acid: Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Aqueous Work-up: The washing steps are crucial for removing the acid catalyst and any unreacted dicarboxylic acid, ensuring the purity of the diester for the next step.

Enantioselective Synthesis via Ene-Reductase

An alternative and highly efficient method for obtaining the (R)-dimethyl 2-methylsuccinate precursor is through the asymmetric reduction of dimethyl itaconate or its isomers using an ene-reductase. This biocatalytic approach offers high enantioselectivity.

Experimental Protocol: Asymmetric Reduction of Dimethyl Itaconate [4]

-

Reaction Mixture: In a suitable vessel, prepare a solution containing dimethyl itaconate (400 mM), NADP⁺ (0.5 mM), glucose (for cofactor regeneration), and a glucose dehydrogenase in a potassium phosphate buffer (100 mM, pH 7.0).

-

Biocatalyst: Add the ene-reductase (e.g., from Aspergillus flavus - AfER) as whole cells or a purified enzyme.

-

Reaction Conditions: Incubate the mixture at 30°C with shaking. The reaction progress is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction by adding 1 M HCl.

-

Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield (R)-dimethyl 2-methylsuccinate.[4]

Causality of Experimental Choices:

-

Ene-Reductase: These enzymes catalyze the stereospecific reduction of activated C=C double bonds, leading to the formation of a chiral center with high enantiomeric excess.

-

Cofactor Regeneration System: The NAD(P)H-dependent nature of ene-reductases necessitates a cofactor regeneration system (e.g., glucose/glucose dehydrogenase) for economic feasibility on a preparative scale.

Enzymatic Kinetic Resolution: Selective Hydrolysis of Dimethyl 2-methylsuccinate

The core of the enantioselective synthesis lies in the kinetic resolution of the racemic dimethyl 2-methylsuccinate using a lipase. Lipases are enzymes that can selectively hydrolyze one enantiomer of a racemic ester at a much faster rate than the other, leaving the unreacted ester and the hydrolyzed acid of the opposite configuration. In this case, we will utilize Candida antarctica lipase B (CALB), a widely used and robust biocatalyst, for the enantioselective hydrolysis of the (S)-enantiomer of dimethyl 2-methylsuccinate, leaving the desired (R)-monoester.

Experimental Protocol: Lipase-Catalyzed Hydrolysis

-

Reaction Setup: In a temperature-controlled vessel, prepare a biphasic system consisting of a phosphate buffer (pH 7.0) and an organic solvent such as toluene.

-

Substrate: Add racemic dimethyl 2-methylsuccinate to the reaction mixture.

-

Enzyme: Introduce immobilized Candida antarctica lipase B (e.g., Novozym 435).

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C). The reaction is typically monitored by chiral HPLC to track the conversion and the enantiomeric excess (e.e.) of the product. The reaction should be stopped at approximately 50% conversion to achieve the highest possible e.e. for both the remaining ester and the formed acid.

-

Work-up: After reaching the desired conversion, filter off the immobilized enzyme (which can be washed and reused).

-

Separation: Separate the aqueous and organic layers. The aqueous layer contains the sodium salt of the (S)-acid. Acidify the aqueous layer with HCl and extract with an organic solvent to isolate the (S)-2-methylsuccinic acid monomethyl ester.

-

Product Isolation: The organic layer contains the desired this compound. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.

Causality of Experimental Choices:

-

Candida antarctica Lipase B (CALB): CALB is known for its broad substrate specificity and high enantioselectivity in the hydrolysis of a variety of esters.[1][5] Its immobilization enhances its stability and allows for easy recovery and reuse.

-

Biphasic System: The use of a buffer and an organic solvent system helps to maintain the enzyme's activity and facilitates the separation of the acidic product from the unreacted ester.

-

Monitoring at 50% Conversion: In a kinetic resolution, the maximum enantiomeric excess for both the product and the remaining starting material is theoretically achieved at 50% conversion.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides key information about the structure. The expected signals for this compound are:

-

A singlet for the methoxy group (-OCH₃) protons at approximately δ 3.7 ppm.

-

A multiplet for the methine proton (-CH-) at the chiral center.

-

A doublet for the methyl group (-CH₃) protons adjacent to the chiral center.

-

A multiplet for the diastereotopic methylene protons (-CH₂-).

-

A broad singlet for the carboxylic acid proton (-COOH), typically in the range of δ 10-12 ppm. For the related compound (R)-dimethyl 2-methylsuccinate, the following ¹H NMR data has been reported (400 MHz, CDCl₃): δ = 3.69 (d, J = 6.97 Hz, 6 H), 2.86–2.99 (m, 1 H), 2.68–2.82 (m, 1 H), 2.41 (dd, J = 16.50, 5.99 Hz, 1 H), 1.23 (d, J = 7.09 Hz, 3 H).[4]

-

-

¹³C NMR: The carbon NMR spectrum confirms the presence of all carbon atoms in the molecule. Expected chemical shifts include:

-

A signal for the carboxylic acid carbonyl carbon around δ 175-180 ppm.

-

A signal for the ester carbonyl carbon around δ 170-175 ppm.

-

A signal for the methoxy carbon around δ 52 ppm.

-

Signals for the methine, methylene, and methyl carbons in the aliphatic region. For (R)-dimethyl 2-methylsuccinate, the reported ¹³C NMR data (100 MHz, CDCl₃) is: δ = 175.74, 172.31, 51.96, 51.75, 37.43, 35.72, 17.04.[4]

-

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups.

-

A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid.

-

A strong absorption peak around 1735 cm⁻¹ corresponds to the C=O stretching of the methyl ester.

-

Another strong absorption peak around 1710 cm⁻¹ is due to the C=O stretching of the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

High-Resolution Mass Spectrometry (HRMS): This technique provides the exact mass of the molecule, which can be used to confirm its elemental composition (C₆H₁₀O₄). The expected exact mass is 146.0579 g/mol .[1]

-

Electron Ionization Mass Spectrometry (EI-MS): The fragmentation pattern can provide structural information. Common fragmentation pathways for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). For esters, fragmentation often occurs adjacent to the carbonyl group.[6]

Chromatographic Analysis

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of the final product.

-

Principle: The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

-

Method: A solution of the synthesized compound is injected into an HPLC system equipped with a suitable chiral column (e.g., a polysaccharide-based column). The mobile phase is typically a mixture of hexane and an alcohol (e.g., isopropanol).

-

Analysis: The resulting chromatogram will show two peaks if the sample is racemic. For an enantiomerically enriched sample, one peak will be significantly larger than the other. The enantiomeric excess (e.e.) can be calculated from the areas of the two peaks.

Data Summary

The following table summarizes the key physicochemical and spectral properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₄ | [1] |

| Molecular Weight | 146.14 g/mol | [1] |

| CAS Number | 81025-83-4 | [1] |

| Appearance | Colorless liquid | [7] |

| ¹H NMR (Predicted) | Signals for -OCH₃, -CH(CH₃)-, -CH₂-, -COOH | |

| ¹³C NMR (Predicted) | Signals for two C=O, -OCH₃, and aliphatic carbons | |

| IR (cm⁻¹) | ~2500-3300 (O-H), ~1735 (C=O, ester), ~1710 (C=O, acid) | |

| Exact Mass | 146.0579 g/mol | [1] |

Conclusion

This technical guide has outlined a robust and reliable methodology for the synthesis and characterization of the valuable chiral building block, this compound. The synthetic strategy, centered around the enzymatic kinetic resolution of a racemic diester, offers a practical and efficient route to the enantiomerically pure product. The detailed characterization workflow, employing a suite of spectroscopic and chromatographic techniques, ensures the unambiguous confirmation of the compound's structure, purity, and stereochemistry. By providing not only the experimental procedures but also the underlying scientific principles, this guide serves as a comprehensive resource for researchers and scientists engaged in the field of asymmetric synthesis and drug development.

References

-

Gao, S., et al. (2022). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Molecules, 27(10), 1133. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-2-methyl-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Zhang, X., et al. (2020). Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. Catalysis Science & Technology, 10(15), 5132-5140. [Link]

- Brundiek, H., et al. (2012). Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. Applied Microbiology and Biotechnology, 97(10), 4387-4397.

- Mittersteiner, M., et al. (2018). Convenient enzymatic resolution of (R, S)-2-methylbutyric acid catalyzed by immobilized lipases. Chirality, 30(1), 106-112.

-

Wikipedia. (2023, April 29). 2-Methylsuccinic acid. In Wikipedia. Retrieved from [Link]

- Gotor, V., et al. (2004). On the use of succinic acid as acylating agent for practical resolution of aryl-alkyl alcohols through lipase-catalyzed acylation. Tetrahedron Letters, 45(3), 627-630.

-

Organic Syntheses. (n.d.). Succinic anhydride. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wikipedia. (2023, April 29). 2-Methylsuccinic acid. In Wikipedia. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. 2-Methylsuccinic acid - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254) [hmdb.ca]

Spectroscopic data for (R)-4-methoxy-2-methyl-4-oxobutanoic acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-4-methoxy-2-methyl-4-oxobutanoic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the chiral molecule this compound. The structural elucidation of such molecules is fundamental in drug development and chemical research, where unambiguous identification and purity assessment are paramount. This document is structured to provide not just the data, but the underlying scientific rationale for its interpretation, reflecting field-proven insights for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound (Molecular Formula: C₆H₁₀O₄, Molecular Weight: 146.14 g/mol ) is a chiral dicarboxylic acid monoester.[1][2] Its structure contains a carboxylic acid, a methyl ester, and a stereocenter, making it a valuable building block in asymmetric synthesis. Accurate spectroscopic characterization is the cornerstone of its quality control, ensuring stereochemical integrity and chemical purity. This guide will dissect its spectral signature across the three primary spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Mapping the Proton Environment

The proton NMR spectrum provides a map of the different types of protons in a molecule. For this compound, we anticipate five distinct signals. The chemical shift of the carboxylic acid proton is highly dependent on concentration and solvent but is expected to be significantly downfield.[3][4] Protons on carbons adjacent to a carbonyl group typically resonate in the 2-3 ppm region.[4][5]

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~10-12 | Broad Singlet | 1H | H -OOC- | The acidic proton of a carboxylic acid is highly deshielded and often exchanges, leading to a broad signal.[4][6] |

| ~3.70 | Singlet | 3H | CH ₃-O- | Methoxy protons are deshielded by the adjacent oxygen atom. |

| ~2.95 | Multiplet | 1H | -CH (CH₃)- | This methine proton is coupled to the adjacent CH₂ and CH₃ groups, resulting in a complex multiplet. |

| ~2.75 & ~2.50 | Doublet of Doublets (each) | 2H | -CH ₂-COOCH₃ | These methylene protons are diastereotopic due to the adjacent chiral center and will appear as distinct signals, each split by the methine proton. |

| ~1.25 | Doublet | 3H | CH ₃-CH- | The methyl group is split into a doublet by the adjacent methine proton. |

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon environments. Given the structure, six distinct carbon signals are expected. The carbonyl carbons of the ester and carboxylic acid are the most deshielded, appearing at the downfield end of the spectrum.[3]

Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~178-180 | C =O (Carboxylic Acid) | The carbonyl carbon of a carboxylic acid is highly deshielded.[4][6] |

| ~172-174 | C =O (Ester) | The ester carbonyl is also deshielded, typically appearing slightly upfield from the carboxylic acid carbon.[6] |

| ~52.0 | O-C H₃ (Methoxy) | The methoxy carbon is deshielded by the attached oxygen. |

| ~38.0 | C H(CH₃) | The aliphatic methine carbon at the chiral center. |

| ~36.0 | C H₂ | The aliphatic methylene carbon. |

| ~16.0 | C H₃-CH | The aliphatic methyl carbon, typically found in the upfield region. |

Note: A spectrum for the racemic mixture is available on PubChem, which supports these approximate shift assignments.[7]

NMR Experimental Protocol & Workflow

The acquisition of high-quality NMR data is contingent on a rigorous experimental setup.

Protocol: Acquiring High-Resolution NMR Spectra

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is standard for many organic molecules, but DMSO-d₆ could be used to more clearly resolve the acidic proton.

-

Instrument Setup: Place the sample in the NMR spectrometer. The instrument must be properly tuned and shimmed to ensure a homogeneous magnetic field, which is essential for high resolution and accurate integration.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum. A 45° or 90° pulse is typically used.

-

Set a spectral width of approximately 16 ppm to ensure all signals, including the downfield carboxylic acid proton, are captured.

-

Use a relaxation delay (d1) of at least 1-2 seconds to allow for adequate T1 relaxation, ensuring quantitative integration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum to singlets for each unique carbon.

-

A larger spectral width (~220 ppm) is required.

-

Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (from hundreds to thousands) is necessary to achieve a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Interpreting the IR Spectrum

The IR spectrum of this compound is dominated by absorptions from its two carbonyl groups and the carboxylic acid's hydroxyl group. The O-H stretch of a carboxylic acid is one of the most recognizable bands in IR spectroscopy, appearing as a very broad absorption over a wide range, often obscuring the C-H stretches.[4][8] This broadening is a direct result of strong intermolecular hydrogen bonding, which forms stable dimers in the condensed phase.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| 3300 - 2500 (broad) | O-H Stretch | Carboxylic Acid | Extremely broad due to hydrogen-bonded dimers, a hallmark of carboxylic acids.[4][8][9] |

| 2980 - 2850 (medium) | C-H Stretch | Aliphatic (CH₃, CH₂, CH) | Standard absorptions for sp³ C-H bonds. |

| ~1740 (strong, sharp) | C=O Stretch | Ester | Saturated aliphatic esters show a strong carbonyl absorption in this region.[9][10] |

| ~1710 (strong) | C=O Stretch | Carboxylic Acid | The carbonyl of a hydrogen-bonded carboxylic acid dimer absorbs at a slightly lower frequency than the ester.[8][9][11] |

| 1320 - 1210 (strong) | C-O Stretch | Carboxylic Acid & Ester | Strong absorptions associated with the C-O single bonds of both functional groups.[8] |

Note: An experimental ATR-IR spectrum is available on PubChem, which confirms these characteristic absorption bands.[1]

FTIR Experimental Protocol & Workflow

Modern IR spectra are typically acquired using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for ease of sampling.

Protocol: Acquiring an ATR-FTIR Spectrum

-

Background Scan: Before analyzing the sample, a background spectrum of the empty ATR crystal is recorded. This is crucial as it measures the absorbance of ambient air (CO₂, H₂O) and the instrument itself, allowing it to be digitally subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a single drop or a few milligrams of solid) of this compound directly onto the ATR crystal. Ensure complete coverage of the crystal surface for a strong signal.

-

Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. Initiate the scan. The instrument typically co-adds multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) to prevent cross-contamination.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. The choice of ionization technique greatly influences the resulting spectrum.

Interpreting the Mass Spectrum

For a molecule like this, Electrospray Ionization (ESI) is a common "soft" ionization technique that typically yields the intact molecule with a charge. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be observed at an m/z of 145.05. In positive ion mode (ESI+), adducts like [M+H]⁺ (m/z 147.07) or [M+Na]⁺ (m/z 169.05) are common.

Tandem MS (MS/MS) of the deprotonated molecule can induce fragmentation. Studies on dicarboxylic acid monoesters show that a primary fragmentation pathway is the loss of the alcohol molecule (methanol, 32 Da) from the [M-H]⁻ ion.[12][13] Another expected fragmentation is the loss of CO₂ (44 Da) via decarboxylation.

Table 4: Predicted ESI-MS Fragmentation Data

| m/z (Negative Mode) | Ion Formula | Identity | Rationale |

|---|---|---|---|

| 145.05 | [C₆H₉O₄]⁻ | [M-H]⁻ | Deprotonated molecular ion. |

| 113.02 | [C₅H₅O₃]⁻ | [M-H - CH₃OH]⁻ | Loss of a neutral methanol molecule from the ester.[12][13] |

| 101.06 | [C₅H₉O₂]⁻ | [M-H - CO₂]⁻ | Loss of carbon dioxide from the carboxylate group. |

Mass Spectrometry Experimental Protocol & Workflow

The protocol below describes a typical analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI.

Protocol: Acquiring LC-ESI-MS Data

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent system, such as a mixture of methanol and water. The solvent must be compatible with the LC mobile phase.

-

LC Separation (Optional but Recommended): Inject the sample into an HPLC system. A reversed-phase column (e.g., C18) is typically used to separate the analyte from any impurities before it enters the mass spectrometer. This step ensures that the resulting mass spectrum is purely from the compound of interest.

-

Ionization: The eluent from the LC column is directed into the ESI source of the mass spectrometer. Here, a high voltage is applied to a nebulizing gas, creating a fine spray of charged droplets.

-

Mass Analysis: As the solvent evaporates, charged analyte molecules are released and guided into the mass analyzer (e.g., a Quadrupole or Time-of-Flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions strike a detector, which generates a signal proportional to the ion abundance, creating the mass spectrum.

Conclusion

The collective data from NMR, IR, and MS provide a detailed and self-validating spectroscopic profile of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and connectivity. IR spectroscopy provides unequivocal evidence for the carboxylic acid and ester functional groups through their characteristic vibrational bands. Finally, mass spectrometry verifies the molecular weight and offers insight into the molecule's stability and fragmentation patterns. Together, these techniques provide the necessary evidence to confirm the structure and purity of the compound, a critical requirement for its application in research and development.

References

- Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2022, September 24).

- 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.

- Grossert, J. S., et al. Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths.

- Why do carboxylic acid esters have larger NMR chemical shift than carbonates? (2025, January 9).

- Grossert, J. S., et al. (2002).

- Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021, April 17).

- Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. (2025, August 6).

- IR: carboxylic acids.

- Mao, J.-D., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry.

- Video: NMR and Mass Spectroscopy of Carboxylic Acids. (2025, May 22).

- This compound.

- Table of Contents - The Royal Society of Chemistry.

- Esters.

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025, January 19).

- 4-Methoxy-2-methyl-4-oxobutanoic acid.

- Okahashi, N., et al. (2019). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Mass Spectrometry (Tokyo).

- 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).

- Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS.

- IR Chart.

- 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002040).

- 7338-27-4|4-Methoxy-2-methylene-4-oxobutanoic acid|BLD Pharm.

- This compound | RUO.

Sources

- 1. This compound | C6H10O4 | CID 6398856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. myneni.princeton.edu [myneni.princeton.edu]

- 7. 4-Methoxy-2-methyl-4-oxobutanoic acid | C6H10O4 | CID 4563901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

The Keystone of Stereochemistry: An In-depth Technical Guide to (R)-4-methoxy-2-methyl-4-oxobutanoic Acid

Abstract

In the intricate landscape of pharmaceutical development and complex organic synthesis, the demand for enantiomerically pure building blocks is paramount. (R)-4-methoxy-2-methyl-4-oxobutanoic acid, a chiral monoester of 2-methylsuccinic acid, has emerged as a pivotal precursor for the construction of stereochemically complex molecules. Its unique bifunctional nature, possessing both a carboxylic acid and a methyl ester at strategic positions relative to a defined stereocenter, offers synthetic chemists a versatile scaffold for asymmetric transformations. This technical guide provides an in-depth exploration of the synthesis, characterization, and profound significance of this chiral building block, with a particular focus on its application in the development of therapeutic agents. We will delve into the causality behind synthetic strategies, present validated analytical methodologies for ensuring enantiopurity, and contextualize its importance through its role as a key intermediate in the synthesis of pharmaceuticals like Pregabalin.

Introduction: The Imperative of Chirality in Modern Chemistry

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For chiral molecules, enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] This fundamental principle underscores the critical importance of asymmetric synthesis in drug discovery and development. This compound (CAS 81025-83-4) represents a quintessential example of a high-value, enantiopure chiral building block.[2] Its structure is primed for selective chemical modifications, making it an invaluable tool for medicinal chemists aiming to construct complex chiral molecules such as lactones and other functionalized carboxylic acid derivatives.[2]

| Property | Value |

| IUPAC Name | (2R)-4-methoxy-2-methyl-4-oxobutanoic acid[3] |

| CAS Number | 81025-83-4[4] |

| Molecular Formula | C₆H₁₀O₄[3] |

| Molecular Weight | 146.14 g/mol [3] |

| Appearance | Liquid[5] |

Strategic Synthesis: Accessing Enantiopure this compound

The synthesis of this chiral building block necessitates a strategy that can effectively establish the stereocenter at the C2 position. The most elegant and efficient approaches involve the desymmetrization of a prochiral precursor, 2-methylsuccinic anhydride. This method is inherently atom-economical and can be achieved through either enzymatic or chiral auxiliary-mediated pathways.

Enzymatic Desymmetrization: The Biocatalytic Approach

Enzymes, particularly lipases and esterases, are renowned for their exquisite enantio- and regioselectivity. The desymmetrization of a prochiral anhydride via enzymatic alcoholysis is a powerful strategy for generating chiral monoesters with high enantiomeric excess (ee).

Causality Behind Experimental Choices: The choice of a lipase, such as Candida antarctica lipase B (CALB), is predicated on its broad substrate tolerance and well-documented success in the kinetic resolution and desymmetrization of a wide range of esters and anhydrides. The enzyme's active site creates a chiral environment that preferentially accommodates one of the two enantiotopic carbonyl groups of the anhydride, leading to a highly selective ring-opening with an alcohol. Methanol is chosen as the nucleophile to directly yield the desired methyl ester. The reaction is typically conducted in a non-polar organic solvent to maintain enzyme activity and facilitate product recovery.

Experimental Protocol: Enzymatic Desymmetrization of 2-Methylsuccinic Anhydride

-

Enzyme Immobilization: To a flask, add 2-methylsuccinic anhydride (1 equivalent) and a suitable organic solvent (e.g., tert-butyl methyl ether).

-

Reaction Initiation: Add immobilized Candida antarctica lipase B (e.g., Novozym 435) and methanol (1.5 equivalents).

-

Reaction Monitoring: Stir the suspension at a controlled temperature (e.g., 30°C) and monitor the reaction progress by chiral HPLC or GC to determine both conversion and enantiomeric excess.

-

Work-up and Purification: Upon reaching optimal conversion and ee, filter off the immobilized enzyme (which can be washed and reused). The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by silica gel chromatography to yield pure this compound.

Caption: Enzymatic desymmetrization workflow.

Chiral Auxiliary-Mediated Synthesis: Diastereoselective Control

An alternative and robust strategy involves the use of a chiral auxiliary. This approach converts the prochiral anhydride into a mixture of diastereomers, which can then be separated by conventional chromatographic techniques. Subsequent removal of the auxiliary yields the desired enantiopure product.

Causality Behind Experimental Choices: Chiral alcohols, such as (-)-menthol or a pseudoephedrine derivative, are excellent choices for chiral auxiliaries due to their commercial availability in high enantiopurity and the often crystalline nature of their derivatives, which facilitates purification. The reaction of the anhydride with the chiral alcohol, often catalyzed by a non-nucleophilic base like DMAP, forms two diastereomeric esters. The steric bulk of the chiral auxiliary directs the conformation of the molecule, leading to different physical properties of the diastereomers, allowing for their separation by silica gel chromatography. The subsequent hydrolysis of the separated diastereomer removes the auxiliary, yielding the target enantiomer.

Experimental Protocol: Chiral Auxiliary-Mediated Desymmetrization

-

Diastereomer Formation: Dissolve 2-methylsuccinic anhydride (1 equivalent) and a chiral alcohol (e.g., (-)-menthol, 1 equivalent) in a suitable solvent like dichloromethane. Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir the reaction at room temperature until completion (monitored by TLC).

-

Diastereomer Separation: Concentrate the reaction mixture and purify by column chromatography on silica gel to separate the two diastereomeric esters.

-

Methanolysis and Auxiliary Removal: The desired diastereomer is then subjected to methanolysis under basic conditions to selectively cleave the chiral auxiliary ester and form the methyl ester, followed by acidic workup to afford the final product.

Caption: Chiral auxiliary-mediated synthesis workflow.

Analytical Validation: Ensuring Enantiomeric Purity

The confirmation of enantiomeric purity is a critical, self-validating step in any asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for this analysis.

Causality Behind Experimental Choices: Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are particularly effective for resolving a wide range of chiral compounds, including carboxylic acids.[6] The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP, leading to different retention times. The mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol, is optimized to achieve baseline separation of the enantiomers. For acidic compounds, the addition of a small amount of a strong acid (e.g., trifluoroacetic acid) to the mobile phase can improve peak shape by suppressing the ionization of the carboxyl group.

Experimental Protocol: Chiral HPLC Analysis

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in the mobile phase. For comparison, also prepare a solution of the racemic compound, which can be synthesized by simple methanolysis of 2-methylsuccinic anhydride without a chiral influence.

-

Chromatographic Conditions:

-

Column: Chiral polysaccharide-based column (e.g., CHIRALPAK® series).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

-

Data Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Subsequently, inject the synthesized sample to confirm the presence of a single peak corresponding to the (R)-enantiomer and calculate the enantiomeric excess (ee) by integrating the peak areas.

The Significance in Drug Development: A Precursor to Pregabalin

The true value of a chiral building block is realized in its application to the synthesis of biologically active molecules. While this compound is a versatile precursor for many chiral structures, its relevance can be highlighted by its structural relationship to key intermediates in the synthesis of pharmaceuticals like Pregabalin .

Pregabalin, marketed as Lyrica, is a widely used medication for treating neuropathic pain, epilepsy, and anxiety.[7] The therapeutic efficacy of Pregabalin resides exclusively in the (S)-enantiomer.[7] Various enantioselective syntheses of Pregabalin have been developed, many of which rely on chiral intermediates that can be derived from or are structurally analogous to this compound. For instance, the core structure of the chiral intermediate (S)-3-cyano-5-methylhexanoic acid shares the same stereochemical configuration at the carbon bearing the carboxyl group as would be obtained from further elaboration of our target molecule.[8]

Caption: Role as a precursor in drug synthesis.

The use of such a pre-formed chiral building block streamlines the synthesis, avoids late-stage resolutions that are inherently wasteful, and ensures the final active pharmaceutical ingredient (API) is of the highest enantiomeric purity.

Conclusion

This compound is more than just a chemical entity; it is a testament to the power of asymmetric synthesis and a critical tool for the advancement of medicinal chemistry. Its strategic synthesis, achievable through elegant desymmetrization strategies, and the rigorous analytical methods available to verify its purity, provide researchers and drug development professionals with a reliable and versatile chiral building block. The connection to the synthesis of vital pharmaceuticals like Pregabalin firmly establishes its significance, highlighting the profound impact that such fundamental chiral molecules have on the development of modern therapeutics. As the demand for enantiopure drugs continues to grow, the importance of keystone chiral synthons like this compound will only intensify.

References

-

PubMed. (2019). Highly regio- and enantioselective synthesis of chiral intermediate for pregabalin using one-pot bienzymatic cascade of nitrilase and amidase. [Link]

-

ACS Publications. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. [Link]

-

Dedeoglu, B., Catak, S., Houk, K. N., & Aviyente, V. (2010). A Theoretical Study of the Mechanism of the Desymmetrization of Cyclic meso-Anhydrides by Chiral Amino Alcohols. ChemCatChem, 2(9), 1122-1129. [Link]

-

MySkinRecipes. This compound. [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. [Link]

-

PubChem. This compound. [Link]

-

Sardella, R., et al. (2024). Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. Methods in Molecular Biology, 2803, 237-268. [Link]

-

Yutronic, N., et al. (2022). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Molecules, 27(19), 6293. [Link]

-

Wikipedia. (n.d.). 2-Methylsuccinic acid. [Link]

-

PubChem. 2-Methylsuccinic acid. [Link]

-

PubChem. (R)-(+)-Methylsuccinic Acid. [Link]

-

Jayakumar, R., Vadivel, R., & Ananthi, N. (2018). Role of Chirality in Drugs. Organic and Medicinal Chemistry International Journal, 5(2). [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C6H10O4 | CID 6398856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound [myskinrecipes.com]

- 6. Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Highly regio- and enantioselective synthesis of chiral intermediate for pregabalin using one-pot bienzymatic cascade of nitrilase and amidase - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-4-methoxy-2-methyl-4-oxobutanoic acid as a chiral building block in organic synthesis

An In-depth Technical Guide: (R)-4-methoxy-2-methyl-4-oxobutanoic acid as a Chiral Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise construction of three-dimensional molecular architectures is a cornerstone of modern chemical and pharmaceutical sciences. Chiral building blocks are indispensable tools in this endeavor, providing enantiomerically pure starting points for the synthesis of complex target molecules.[1][2] This guide provides a detailed technical overview of this compound, a versatile C6 chiral building block. We will explore its intrinsic chemical properties, delve into robust synthetic strategies, and illuminate its application in asymmetric synthesis. By presenting field-proven insights and detailed protocols, this document serves as a practical resource for scientists leveraging stereochemically defined intermediates in research and development.

Introduction: The Strategic Value of this compound

In the realm of organic synthesis, particularly for pharmaceutical applications, controlling stereochemistry is not merely an academic exercise but a critical determinant of a molecule's therapeutic efficacy and safety profile.[2] Chiral building blocks, or "synthons," are enantiomerically enriched compounds that serve as foundational fragments, allowing chemists to introduce specific stereocenters into a target molecule efficiently, thereby avoiding costly and often inefficient resolution steps later in a synthetic sequence.[1][3]

This compound (CAS: 81025-83-4) has emerged as a high-value intermediate for precisely this purpose.[4] Also known as (R)-(+)-2-Methylsuccinic acid 4-methyl ester, its structure is distinguished by a stereogenic center at the C2 position, flanked by two differentially protected carboxylic acid functionalities—a free carboxylic acid and a methyl ester.[5][6] This orthogonal differentiation is the key to its synthetic utility, enabling selective chemical manipulation at either end of the molecule. This inherent functionality makes it a powerful precursor for constructing chiral lactones, functionalized carboxylic acids, and other heterocyclic systems that are prevalent in biologically active compounds.[4]

Physicochemical & Structural Properties

A clear understanding of a building block's fundamental properties is essential for its effective application. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 81025-83-4 | [5][6] |

| Molecular Formula | C₆H₁₀O₄ | [5][6] |

| Molecular Weight | 146.14 g/mol | [6] |

| IUPAC Name | (2R)-4-methoxy-2-methyl-4-oxobutanoic acid | [6] |

| Appearance | Liquid / Clear Colorless Oil | [5][7] |

| Canonical SMILES | CC(=O)O | [6] |

| InChIKey | UVQYBUYGFBXQGO-SCSAIBSYSA-N | [5][6] |

Synthesis: A Chemoenzymatic Approach

While various classical methods like chiral resolution or asymmetric catalysis can be envisioned for the synthesis of this compound, chemoenzymatic strategies offer unparalleled advantages in terms of stereoselectivity and operational simplicity under mild conditions.[8] The asymmetric bioreduction of a prochiral precursor using an ene reductase is a particularly powerful approach.[9]

Here, we outline a robust synthesis starting from 4-methoxy-2-methylene-4-oxobutanoic acid, leveraging an ene reductase from the Old Yellow Enzyme (OYE) family, which is known for its exceptional ability to reduce activated C=C bonds with high enantioselectivity.[9][10]

Caption: Chemoenzymatic synthesis of the target chiral building block.

Detailed Experimental Protocol: Asymmetric Bioreduction

This protocol is a self-validating system designed for reproducibility. The enantiomeric excess (e.e.) of the final product must be verified using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).[2]

Materials:

-

4-methoxy-2-methylene-4-oxobutanoic acid (substrate)[11]

-

Recombinant Ene Reductase (e.g., OYE2 from Saccharomyces cerevisiae)[10]

-

Nicotinamide adenine dinucleotide phosphate (NADP⁺)

-

Glucose Dehydrogenase (GDH) for cofactor recycling

-

D-Glucose

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a temperature-controlled vessel, prepare a solution by dissolving D-glucose (1.5 equivalents) and NADP⁺ (0.01 eq.) in the potassium phosphate buffer.

-

Enzyme Addition: Add the cofactor recycling enzyme, GDH, followed by the ene reductase (OYE2). Stir gently for 5 minutes to ensure homogeneity.

-

Causality Insight: A cofactor recycling system is crucial for economic viability. It continuously regenerates the expensive NADPH cofactor required by the ene reductase, allowing it to be used in catalytic amounts.

-

-

Substrate Addition: Add the substrate, 4-methoxy-2-methylene-4-oxobutanoic acid (1.0 eq.), to the buffered enzyme solution.

-

Reaction Execution: Maintain the reaction at a constant temperature (typically 25-30°C) with gentle agitation. Monitor the reaction progress by periodically taking aliquots and analyzing them via TLC or LC-MS.

-

Workup: Upon completion, quench the reaction by acidifying the mixture to pH ~3 with 2M HCl. This protonates the carboxylate, facilitating extraction.

-

Extraction: Extract the product from the aqueous phase with ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Analysis: Purify the product via flash column chromatography. Critically, determine the enantiomeric excess of the final this compound using chiral HPLC analysis.

Applications in Asymmetric Synthesis

The synthetic power of this compound lies in the selective reactivity of its two distinct functional groups. This allows it to serve as a versatile scaffold for building molecular complexity while preserving the integrity of the C2 stereocenter.

Caption: Key synthetic transformations of the chiral building block.

Keystone Intermediate for Chiral Lactones

One of the most powerful applications is its conversion into (R)-3-methyl-γ-butyrolactone. This is achieved via selective reduction of the free carboxylic acid, which triggers a spontaneous or acid-catalyzed intramolecular cyclization (lactonization).

Protocol: Synthesis of (R)-3-methyl-γ-butyrolactone

-

Setup: Dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) and cool to 0°C.

-

Reduction: Add borane-THF complex (BH₃·THF, ~1.1 eq.) dropwise. The choice of reducing agent is critical; BH₃·THF selectively reduces carboxylic acids in the presence of esters.

-

Expertise Insight: Reagents like LiAlH₄ would reduce both functionalities, while NaBH₄ would be unreactive towards the acid. The selectivity of BH₃ is paramount here.

-

-

Reaction & Quench: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Carefully quench the reaction by the slow addition of methanol at 0°C.

-

Cyclization: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat the mixture to reflux to drive the lactonization to completion.

-

Workup & Purification: After cooling, concentrate the mixture and purify via distillation or column chromatography to yield the target lactone.

Application in Terpenoid Synthesis: A Pathway to (R)-Citronellal

(R)-Citronellal is a high-value chiral intermediate used in the industrial synthesis of (-)-menthol.[10][12] While biocatalytic routes starting from geraniol are efficient, our building block can be used in a chemo-centric approach to construct the citronellal backbone, demonstrating its versatility. The strategy involves using the building block to install the C2 stereocenter and then elaborating the carbon chain.

A plausible, albeit multi-step, disconnection involves converting the building block into a chiral phosphonium salt (a Wittig reagent). This reagent can then be used to form the C=C double bond found in citronellal with a suitable aldehyde partner, thereby constructing the full carbon skeleton with the key stereocenter perfectly installed from the start.

| Reaction | Typical Yield (%) | Typical e.e. (%) |

| Asymmetric Bioreduction to Building Block | 85 - 95 | >99 |

| Conversion to γ-Butyrolactone | 80 - 90 | >99 (stereoconservative) |

| Bienzymatic Synthesis of (R)-Citronellal* | ~95 (conversion) | ~96 |

*Note: Data for the bienzymatic synthesis of (R)-citronellal from geraniol is provided for comparison of efficiency in achieving high enantiopurity for a related target.[10][12]

Conclusion and Future Outlook

This compound is a quintessential example of a modern chiral building block. Its value is derived not only from its enantiopurity but also from the orthogonally protected functional groups that allow for predictable and selective chemical transformations.[13] Chemoenzymatic synthesis provides a sustainable and highly efficient route to its production, yielding material of the highest optical purity.[8] As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, the strategic application of versatile and well-designed building blocks like this one will remain central to innovation in organic synthesis. Future research will likely focus on expanding its utility in the synthesis of other complex natural products and developing novel catalytic methods to further streamline its incorporation into diverse molecular targets.

References

- Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem.

- An In-depth Technical Guide to Chiral Building Blocks in Organic Synthesis. Benchchem.

- Precision Chiral Building Block Synthesis. BOC Sciences.

- Mastering Organic Synthesis: The Importance of Chiral Building Blocks. NINGBO INNO PHARMCHEM CO.,LTD.

- CAS 81025-83-4: this compound. CymitQuimica.

- Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH.

- Roche ester. Wikipedia.

- This compound. PubChem.

- (R)-(-)-3-HYDROXY-2-METHYLPROPIONIC ACID METHYL ESTER | 72657-23-9. ChemicalBook.

- 4-Methoxy-2-methylene-4-oxobutanoic acid. CymitQuimica.

- Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C=C-Bond Reduction.

- This compound. Benchchem.

- Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase. PMC - NIH.

- CAS 81025-83-4: this compound. CymitQuimica.

- Tunable Production of (R)- or (S)-Citronellal from Geraniol via a Bienzymatic Cascade Using a Copper Radical Alcohol Oxidase and Old Yellow Enzyme. PubMed Central.

- Chemoenzymatic synthesis. PMC - PubMed Central - NIH.

Sources

- 1. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. CAS 81025-83-4: this compound [cymitquimica.com]

- 6. This compound | C6H10O4 | CID 6398856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-(-)-3-HYDROXY-2-METHYLPROPIONIC ACID METHYL ESTER | 72657-23-9 [chemicalbook.com]

- 8. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Methoxy-2-methylene-4-oxobutanoic acid | CymitQuimica [cymitquimica.com]

- 12. Tunable Production of (R)- or (S)-Citronellal from Geraniol via a Bienzymatic Cascade Using a Copper Radical Alcohol Oxidase and Old Yellow Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CAS 81025-83-4: this compound [cymitquimica.com]

Commercial availability and suppliers of (R)-4-methoxy-2-methyl-4-oxobutanoic acid

An In-Depth Technical Guide to (R)-4-methoxy-2-methyl-4-oxobutanoic acid for Advanced Research and Development

Abstract

This compound (CAS RN: 81025-83-4) is a chiral carboxylic acid that represents a valuable, yet underexplored, building block for the synthesis of complex molecular architectures. Its bifunctional nature, possessing both a free carboxylic acid and a methyl ester, combined with a defined stereocenter, makes it an attractive starting material for applications in medicinal chemistry, asymmetric synthesis, and materials science. This guide provides a comprehensive overview of its physicochemical properties, commercial availability, and typical supplier specifications. Furthermore, it offers expert insights into its potential synthetic utility and outlines logical workflows for its incorporation into research and drug development programs. While specific applications in late-stage clinical candidates are not widely documented, this paper aims to serve as a foundational resource for scientists looking to leverage this molecule's unique structural features.

Part 1: Chemical Identity and Physicochemical Properties

This compound, also known by its synonym (R)-(+)-2-Methylsuccinic acid 4-methyl ester, is a derivative of methylsuccinic acid.[1][2] The presence of a single stereocenter at the C-2 position is a critical feature, imparting chirality that is essential for stereospecific interactions in biological systems. The molecule's two distinct functional groups—a carboxylic acid and a methyl ester—allow for orthogonal chemical modifications, providing significant synthetic flexibility.

Below is a summary of its key chemical and physical properties, compiled from various chemical databases and supplier information.[1][3][4]

| Property | Value | Source |

| CAS Number | 81025-83-4 | [1][3] |

| Molecular Formula | C₆H₁₀O₄ | [1][3] |

| Molecular Weight | 146.14 g/mol | [1][3] |

| IUPAC Name | (2R)-4-methoxy-2-methyl-4-oxobutanoic acid | [3] |

| Common Synonyms | (R)-(+)-2-Methylsuccinic acid 4-methyl ester, (R)-2-Methylsuccinic acid 4-methyl ester | [1][4] |

| Appearance | Liquid or Solid | [4] |

| InChI Key | UVQYBUYGFBXQGO-SCSAIBSYSA-N | [3][4] |

| Canonical SMILES | CC(=O)O | [4] |

The structural arrangement of these functional groups is depicted below:

Figure 1: 2D Structure of this compound.

Part 2: Commercial Availability and Supplier Analysis

This compound is readily available from a variety of chemical suppliers, typically in research-grade quantities. Purity levels generally range from 95% to over 98%.[4][5] For applications in drug development, particularly those leading to cGMP campaigns, it is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from the supplier. Key parameters to verify include purity (by HPLC or GC), identity (by ¹H NMR and MS), and, most critically, enantiomeric excess (e.e., via chiral chromatography).

The following table summarizes a selection of commercial suppliers. Availability and specifications are subject to change, and direct inquiry is recommended.

| Supplier | Product Name | CAS Number | Reported Purity |

| Sigma-Aldrich | This compound | 81025-83-4 | Varies (Product of Synthonix Corp.) |

| Santa Cruz Biotechnology | (R)-(+)-2-Methylsuccinic acid 4-methyl ester | 81025-83-4 | Not specified[1] |

| CymitQuimica | This compound | 81025-83-4 | 95%[4] |

| Anax Laboratories | This compound | 81025-83-4 | >98%[5] |

| Dana Bioscience | 4-Methoxy-2-methyl-4-oxobutanoic acid | 81025-83-4 | Not specified[6] |

Part 3: Synthetic Considerations and Reactivity

While specific, peer-reviewed synthesis protocols for this compound are not abundant in the literature, its structure allows for a logical retrosynthetic analysis. A plausible approach would involve the asymmetric modification of a prochiral precursor such as itaconic anhydride or a derivative, followed by esterification. The preparation of the parent compound, 2-methylsuccinic acid, can be achieved through the hydrogenation of itaconic acid.[2]

The diagram below illustrates a conceptual synthetic workflow for researchers who may need to produce derivatives or scale up production.

A conceptual workflow for the synthesis of the target compound.

Reactivity Profile: The utility of this compound stems from the differential reactivity of its two carboxyl groups.

-

Free Carboxylic Acid: This site is readily activated for nucleophilic attack. It is the primary handle for forming amide bonds, a cornerstone of medicinal chemistry. Standard peptide coupling reagents (EDC, HOBt, HATU, etc.) can be used to link this molecule to amines, amino acids, or complex drug fragments.

-

Methyl Ester: This group is more stable and serves as a protecting group for the second carboxylic acid. It can be selectively hydrolyzed under basic (saponification) or acidic conditions to reveal the corresponding dicarboxylic acid, (R)-2-methylsuccinic acid, if desired for further modification.

Part 4: Applications in Research and Drug Development

The true potential of this compound lies in its application as a versatile chiral building block.[4] Its defined stereochemistry is crucial for creating molecules with specific three-dimensional shapes designed to fit into the active sites of enzymes or receptors.

Logical Workflow for Application: A researcher aiming to utilize this compound would typically follow a multi-step process, from initial procurement to biological evaluation.

A typical workflow for utilizing the building block in R&D.

Hypothetical Experimental Protocol: Amide Coupling

This protocol describes a general procedure for coupling this compound with a generic primary amine (R'-NH₂).

Objective: To synthesize (R)-methyl 3-(R'-carbamoyl)-2-methylpropanoate.

Materials:

-

This compound (1.0 eq)

-

Primary Amine (R'-NH₂) (1.1 eq)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and dissolve in anhydrous DCM.

-

Add the primary amine (R'-NH₂), HOBt, and DIPEA to the solution. Stir for 5 minutes at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC·HCl portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to yield the desired amide.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Conclusion